8-Nonensäure

Übersicht

Beschreibung

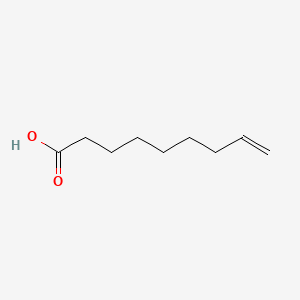

8-Nonenoic acid is an aliphatic monocarboxylic acid with a molecular formula of C9H18O2. It is a colorless, water-soluble liquid that is found naturally in some plants and animals. 8-Nonenoic acid is also known as nonanoic acid, n-nonanoic acid, nonylic acid, or octan-1-olide. It is a fatty acid that is used in a variety of industrial and scientific applications.

Wissenschaftliche Forschungsanwendungen

Chemische Industrie

8-Nonensäure ist eine chemische Verbindung mit der Summenformel C9H16O2 . Sie ist eine farblose bis rot-grüne, klare Flüssigkeit . Aufgrund ihrer einzigartigen Eigenschaften wird sie in der chemischen Industrie für verschiedene Zwecke eingesetzt.

Hemmung von Aquakultur-Pathogenen

In einer Studie wurde festgestellt, dass this compound, die vom bakteriellen Endophyten Kocuria flava der marinen Makroalge Bryopsis plumosa emittiert wird, den Aquakultur-Pathogen Saprolegnia parasitica hemmt . Saprolegnia parasitica ist ein Oomycet, der Saprolegniose verursacht, eine Krankheit, die eine große Bandbreite an Wassertieren befällt .

Biokontrollmittel

Die flüchtige organische Verbindung (VOC) this compound, die vom endophytischen K. flava produziert wird, könnte als Biokontrollmittel eingesetzt werden . Die Verbindung verbessert die Überlebensrate von Larven, die mit S. parasitica infiziert wurden, um 54,5% .

Bekämpfung von Oomyceten-Pflanzenkrankheiten

Die Verwendung von this compound könnte die Bekämpfung von Oomyceten-Pflanzenkrankheiten im Allgemeinen und S. parasitica im Besonderen ermöglichen, einem wichtigen Verursacher von Krankheiten in der Aquakultur .

Forschung und Entwicklung

This compound wird in der Forschung und Entwicklung in Laboren eingesetzt. Sie wird aufgrund ihrer einzigartigen Eigenschaften in verschiedenen Experimenten und Studien verwendet .

Industrielle Anwendungen

This compound hat aufgrund ihrer einzigartigen Eigenschaften verschiedene industrielle Anwendungen. Sie wird bei der Herstellung verschiedener Produkte verwendet .

Safety and Hazards

8-Nonenoic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Zukünftige Richtungen

One study found that 8-Nonenoic acid, produced by the bacterial endophyte Kocuria flava, inhibits the growth of the aquaculture pathogen Saprolegnia parasitica . This establishes the groundwork for future studies of endophytic biocontrol agents from macroalgae . The use of this compound could enable managing oomycete agricultural pathogens in general, and S. parasitica in particular, a major causal agent in aquaculture diseases .

Wirkmechanismus

Target of Action

8-Nonenoic acid, also known as non-8-enoic acid , is a compound that plays a crucial role in the biosynthesis of capsaicinoids . Capsaicinoids are responsible for the pungency in chillies and have multiple health benefits and industrial applications .

Mode of Action

The mode of action of 8-Nonenoic acid involves its interaction with key enzymes in the capsaicinoid biosynthesis pathway . It is converted into 8-methyl-6-nonenyl-CoA in the cytosol . This compound then participates in the final step of capsaicinoid biosynthesis, which involves the condensation of vanillylamine and 8-methyl-6-noneoyl-CoA .

Biochemical Pathways

8-Nonenoic acid is involved in the capsaicinoid biosynthesis pathway . This pathway starts with the synthesis of isobutyryl-CoA, which is elongated to 8-methyl-6-nonenoic acid by the fatty acid synthase (FAT) . The 8-methyl-6-nonenoic acid is then exported into the cytosol, where it is converted into 8-methyl-6-nonenyl-CoA . This compound then participates in the final step of capsaicinoid biosynthesis .

Pharmacokinetics

It is known that 8-nonenoic acid is a liquid at room temperature with a density of 0908 g/mL at 25 °C .

Result of Action

The result of the action of 8-Nonenoic acid is the production of capsaicinoids . Capsaicinoids are responsible for the pungency in chillies and have multiple health benefits and industrial applications . They are used in the pharmaceutical, cosmetic, and agronomic industries .

Biochemische Analyse

Biochemical Properties

8-Nonenoic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several enzymes, including fatty acid synthase and acyl-CoA synthetase. These enzymes facilitate the incorporation of 8-Nonenoic acid into complex lipids and its conversion into acyl-CoA derivatives. The interactions between 8-Nonenoic acid and these enzymes are crucial for the regulation of lipid biosynthesis and degradation pathways .

Cellular Effects

8-Nonenoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for instance, 8-Nonenoic acid has been shown to modulate lipid accumulation and glucose uptake. It activates AMP-activated protein kinase (AMPK), which in turn suppresses lipogenic processes and enhances glucose uptake in response to insulin stimulation . These effects highlight the role of 8-Nonenoic acid in regulating energy metabolism and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 8-Nonenoic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to the activation or inhibition of various signaling pathways. For example, the activation of AMPK by 8-Nonenoic acid involves its binding to the enzyme’s regulatory subunits, resulting in conformational changes that enhance its activity. Additionally, 8-Nonenoic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Nonenoic acid can vary over time. Studies have shown that 8-Nonenoic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or oxidative stress. Long-term exposure to 8-Nonenoic acid in cell cultures has been associated with changes in cellular function, including alterations in lipid metabolism and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 8-Nonenoic acid in animal models are dose-dependent. At low doses, 8-Nonenoic acid has been shown to have beneficial effects on lipid metabolism and energy balance. At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of 8-Nonenoic acid are only apparent within a specific dosage range . These findings underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

8-Nonenoic acid is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It is converted into acyl-CoA derivatives by acyl-CoA synthetase, which are then further metabolized by enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase. These metabolic pathways are essential for the catabolism of 8-Nonenoic acid and its incorporation into complex lipids . The regulation of these pathways by 8-Nonenoic acid can influence overall metabolic flux and energy homeostasis.

Transport and Distribution

Within cells, 8-Nonenoic acid is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes. The distribution of 8-Nonenoic acid within tissues is influenced by its interactions with lipid-binding proteins, which facilitate its transport to various cellular compartments . These transport and distribution mechanisms are critical for the proper functioning of 8-Nonenoic acid in biological systems.

Subcellular Localization

8-Nonenoic acid is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Its subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to these organelles. Within the endoplasmic reticulum, 8-Nonenoic acid is involved in lipid biosynthesis, while in mitochondria, it participates in beta-oxidation and energy production . The subcellular localization of 8-Nonenoic acid is essential for its biochemical activity and functional roles.

Eigenschaften

IUPAC Name |

non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOXJOAQMCOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185529 | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-67-8 | |

| Record name | 8-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NONENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 8-nonenoic acid?

A1: 8-Nonenoic acid exhibits antifungal activity. It has been identified as a volatile organic compound (VOC) produced by Kocuria flava, a bacterial endophyte of the marine macroalga Bryopsis plumosa. This compound effectively inhibits the growth of Saprolegnia parasitica, an oomycete pathogen responsible for saprolegniasis in aquatic animals. []

Q2: Can 8-nonenoic acid be used as a chiral building block?

A2: Yes, 8-nonenoic acid serves as a key starting material for synthesizing (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid. This specific compound is a crucial building block for BILN 2061, a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. []

Q3: Are there efficient synthetic routes for producing (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid?

A3: Indeed, a new procedure has been developed for the practical synthesis of (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid. This method employs a kinetic resolution of racemic 2-acetylamino-8-nonenoic acid utilizing acylase I. [] Additionally, an alternative "through-process" synthesis utilizes a highly enantioselective, enzymatic reductive amination of an α-keto acid derived from 7-bromohept-1-ene. This approach yields iso-Boc (S)-2-amino-8-nonenoic acid with high enantiomeric excess (>99.9% ee). []

Q4: What is the significance of bacterial poly(hydroxyalkanoates) in relation to 8-nonenoic acid?

A4: Bacterial poly(hydroxyalkanoates) (PHAs) are natural polymers composed of various hydroxyalkanoate monomers, including unsaturated ones. These PHAs can be a source of enantiomerically pure (R)-3-hydroxyalkanoic acids. [] Researchers have successfully produced and isolated (R)-3-hydroxy-8-nonenoic acid from PHAs using Pseudomonas putida bacteria. This method involves controlled PHA degradation and monomer release under specific pH conditions, followed by purification steps. [, ]

Q5: Can the structure of 8-nonenoic acid be modified to create analogs with different biological activities?

A5: Yes, modifying the structure of 8-nonenoic acid can alter its biological activity. For instance, halogenated thiaalkanoic acids, structural analogs of fatty acids, have been studied for their cytotoxicity. Among these, even-chain analogs like 7,8-dichloro-6-thia-7-octenoic acid, structurally similar to 8-nonenoic acid, exhibited cytotoxicity in rat hepatocytes, while odd-chain analogs did not. This suggests that the fatty acid beta-oxidation pathway plays a role in the bioactivation of these compounds, influencing their toxicity. []

Q6: How does salt-squeezing affect the aroma profile of cucumbers, and what is the role of 8-nonenoic acid?

A6: Salt-squeezing cucumbers significantly alters their aroma profile. The characteristic "green" note of fresh cucumber, primarily attributed to (E)-2,(Z)-6-nonadienal, is replaced by a milder aroma after salt-squeezing. [] Analyses revealed that salt-squeezing increased the concentration of 8-nonenoic acid along with (E)-2,(Z)-6-nonadienal, 8,11-heptadecadienal, and other long-chain aldehydes. These changes contribute to the shift in the overall aroma of salt-squeezed cucumbers. []

Q7: What other research applications involve 8-nonenoic acid?

A7: 8-Nonenoic acid is a versatile compound used in various research applications beyond its antifungal and building block roles:

- Flavor and Fragrance: It contributes to the creamy flavor profile and is used in food products like margarine and shortenings. []

- Chemical Synthesis: It is a valuable starting material for synthesizing cyclic fatty esters, including triglycerides, with potential applications in food science and material science. [, ]

- Insect Chemical Ecology: 8-Nonenoic acid is a component of the anal droplets of the gall-inducing thrips Kladothrips intermedius. [, ] This finding suggests its potential role in the insect's defense mechanisms or communication.

- Plant Biology: Research on asparagus (Asparagus officinalis L.) has identified a novel oxylipin, (1'Z)–colneleic acid, whose formation might be linked to 8-nonenoic acid due to the presence of divinyl ether synthase activity in the plant. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)